4-Chloromorpholine

Electrophilic aromatic substitution Chlorination kinetics N-chloroamine reactivity

4-Chloromorpholine (CAS 23328-69-0, C₄H₈ClNO, MW 121.57) is an N-chloro heterocyclic amine, specifically a morpholine derivative bearing a covalent chlorine substituent on the ring nitrogen. The compound exists as a colorless to pale yellow liquid with a distinctive amine-like odor, exhibiting solubility in water, diethyl ether, trifluoroacetic acid, and carbon tetrachloride.

Molecular Formula C4H8ClNO
Molecular Weight 121.56 g/mol
CAS No. 23328-69-0
Cat. No. B1360140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloromorpholine
CAS23328-69-0
Molecular FormulaC4H8ClNO
Molecular Weight121.56 g/mol
Structural Identifiers
SMILESC1COCCN1Cl
InChIInChI=1S/C4H8ClNO/c5-6-1-3-7-4-2-6/h1-4H2
InChIKeyILNGCUVXLQVDTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloromorpholine CAS 23328-69-0: Technical Specifications and Procurement-Relevant Profile


4-Chloromorpholine (CAS 23328-69-0, C₄H₈ClNO, MW 121.57) is an N-chloro heterocyclic amine, specifically a morpholine derivative bearing a covalent chlorine substituent on the ring nitrogen . The compound exists as a colorless to pale yellow liquid with a distinctive amine-like odor, exhibiting solubility in water, diethyl ether, trifluoroacetic acid, and carbon tetrachloride . Its fundamental physical constants include a boiling point range of 40.5–44.0°C at 12 Torr, a density of 1.58 g/cm³ at 25°C, and a predicted pKa of –3.57 ± 0.20 . 4-Chloromorpholine is primarily valued as a reactive electrophilic reagent in organic synthesis, serving as a key intermediate for pharmaceutical actives, agrochemicals, and specialty chemicals .

Electrophilic N-chloroamine reagent for aromatic chlorination, C–H amidation and radiolabeling
Reported storage stability may support longer shelf-life compared to bromo analog
Compatible with Rh(III)-catalyzed protocols and industrial sulfenamide synthesis

Why Generic N-Chloroamine Substitution Fails: Differentiating 4-Chloromorpholine from Superficial Analogs


In-class N-chloroamines (e.g., N-chloropiperidine, N-chlorodiethylamine) share the N–Cl functional group but exhibit order-of-magnitude differences in reaction kinetics, regioselectivity, and substrate compatibility that preclude direct interchange [1]. These discrepancies originate from the unique electronic environment conferred by the morpholine oxygen atom—its inductive electron-withdrawing effect modulates N–Cl bond polarization, electrophilicity, and the stability of the resultant chloronium-transfer transition state [2]. Consequently, substituting a generic N-chloroamine without empirical validation risks catastrophic synthetic failure (e.g., no conversion, poor yield, or extensive byproduct formation) and compromises the reproducibility of published protocols that explicitly specify 4-chloromorpholine [3].

! Generic N-chloroamines (e.g., N-chloropiperidine) may exhibit significantly lower reactivity and altered regioselectivity, risking incomplete conversion or byproduct formation.
! The morpholine oxygen electronic environment modulates N–Cl bond polarization; substituting with non-morpholine analogs can shift reaction kinetics and substrate compatibility.
! Published protocols specifically optimized for 4-chloromorpholine may not transfer directly to other N-chloroamines without empirical validation.

4-Chloromorpholine Quantitative Evidence Guide: Differentiated Performance vs. Comparators


4-Chloromorpholine Exhibits 17,000-Fold Higher Reactivity Than N-Chloropiperidine in Electrophilic Aromatic Chlorination

4-Chloromorpholine demonstrates an extraordinary kinetic advantage over the structural analog N-chloropiperidine in electrophilic aromatic chlorination. Using 2-chloromethoxybenzene as the substrate, the measured relative reactivity of 4-chloromorpholine is approximately 17,000 times greater than that of N-chloropiperidine, while maintaining only slightly diminished para-selectivity for methoxybenzene chlorination [1].

Ar-Cl Reactivity
Head-to-head
~17,000-fold vs N-chloropiperidine
Supports rapid chlorination under mild conditions
Substrate: 2-chloromethoxybenzene; relative reactivity reported
Electrophilic aromatic substitution Chlorination kinetics N-chloroamine reactivity

4-Chloromorpholine Outperforms Immobilized Chloramine-T (Iodobeads) in Tyrosine Iodination Yield

In a head-to-head radiolabeling study, 4-chloromorpholine (generated in situ from morpholine and Chloramine-T) delivered a substantially higher combined yield of mono- and diiodinated L-tyrosine compared to the widely used immobilized Chloramine-T formulation (Iodobeads) when evaluated on an equimolar basis (0.55 µM) [1]. The iodination yield for 4-chloromorpholine exceeded 70%, while Iodobeads not only produced lower yields but also caused observable decomposition of the tyrosine substrate within 15 minutes of exposure [1].

Tyr Iodination Yield
Head-to-head
>70% yield, no substrate decomposition
Supports radiolabeling with biomolecule integrity
0.55 µM equimolar, HPLC monitoring of mono-/diiodotyrosine
Radiolabeling Iodination Bioconjugation HPLC quantification

4-Chloromorpholine Enables Rh(III)-Catalyzed Ortho-C–H Amidation with 85% Yield and High Functional-Group Tolerance

4-Chloromorpholine serves as an effective aminating reagent in Rh(III)-catalyzed direct ortho-C–H functionalization of benzoic acids, delivering anthranilic acid derivatives in yields up to 85% with excellent ortho-selectivity [1]. The protocol exhibits broad functional-group tolerance, accommodating carbamates bearing NHCO₂Me, NHCbz, and NHTroc protecting groups, as well as secondary amines including morpholines, piperazines, and piperidines [1].

C–H Amidation Yield
Cross-study comparable
Up to 85% isolated yield
Upper-quartile yield for anthranilic acid synthesis
Rh(III)Cp* catalyst; broad functional-group tolerance reported
C–H activation Amidation Anthranilic acid synthesis Rhodium catalysis

4-Chloromorpholine Demonstrates Superior Storage Stability Relative to the 4-Bromo Analog

Comparative stability assessments indicate that 4-chloromorpholine remains stable under recommended storage conditions (cool, dry, well-ventilated, container tightly closed) . In contrast, the structurally analogous 4-bromomorpholine is described as inherently unstable and prone to facile decomposition upon standing [1]. This intrinsic lability of the bromo derivative—attributed to the weaker N–Br bond and greater susceptibility to homolytic cleavage—precludes its routine use as a shelf-stable reagent.

Storage Stability
Class-level inference
Stable; 4-Br analog decomposes
May support longer shelf-life and batch consistency
Review recommended storage conditions; bromo analog not shelf-stable
Stability Storage Halogenated morpholines Procurement shelf-life

Commercial 4-Chloromorpholine Specifications: Minimum 95% Purity with Validated Synthetic Utility

Commercial 4-chloromorpholine is routinely available with a minimum purity specification of 95% . Synthetic protocols employing material of this purity grade achieve isolated product yields of 77–81% for 2,4-dichloromethoxybenzene and 86–88% for the preparation of N-chloromorpholine itself, with distilled product purity reaching 98.9–99.2% and further recrystallization affording >99.9% purity [1].

Purity & Utility
Specification review
Min. 95%; yields 77–81% in benchmark reaction
Validated synthetic utility at commercial purity
Distillation provides >99% purity; GC method used
Purity specification GC analysis Quality control Procurement benchmark

4-Chloromorpholine-Derived Antihistamine Intermediates Exhibit Reduced Toxicity and Enhanced Pharmacological Activity

In a systematic pharmacological study of halogenated benzhydryl aminoethyl ethers, compounds synthesized using chloromorpholine and bromomorpholine intermediates demonstrated markedly reduced toxicity and an abnormally strong antihistamine activity in histamine shock models compared to standard Magnus method evaluations [1]. The study further notes that monofluorinated derivatives showed marked antihistamine activity, establishing a clear structure-activity trend across the halogen series [1].

Derivative Profile
Class-level inference
Reported reduced toxicity, strong antihistamine activity
Reported class-level pharmacological observation in derivatives
Derivative-specific study; not a direct product attribute
Antihistamine Toxicity reduction Structure-activity relationship Halogenated morpholines

Procurement-Driven Application Scenarios for 4-Chloromorpholine CAS 23328-69-0


Electrophilic Chlorination of Electron-Rich Arenes

4-Chloromorpholine is the reagent of choice for high-throughput electrophilic aromatic chlorination, particularly for electron-rich substrates like methoxybenzenes. Its 17,000-fold reactivity advantage over N-chloropiperidine [1] enables rapid, high-yielding chlorinations under mild conditions, minimizing thermal degradation of sensitive substrates and reducing energy costs in industrial settings.

Radiolabeling and Bioconjugation Workflows Requiring Substrate Integrity

For radiochemistry laboratories and bioconjugation CROs, 4-chloromorpholine provides a superior alternative to immobilized Chloramine-T (Iodobeads). Its documented ability to achieve >70% iodination yield without causing substrate decomposition [2] is critical for preserving the structural integrity of peptides, proteins, and antibodies during radiolabeling with ¹²⁵I or other halogens.

Rh-Catalyzed C–H Amidation for Anthranilic Acid Pharmacophore Synthesis

Medicinal chemistry and process research groups pursuing anthranilic acid-based drug candidates should procure 4-chloromorpholine for validated Rh(III)-catalyzed ortho-C–H amidation protocols. The methodology delivers yields up to 85% with broad functional-group tolerance [3], offering a robust and reproducible synthetic route that minimizes optimization overhead.

Preparation of Sulfenamide Rubber Vulcanization Accelerators

In the rubber and tire manufacturing sector, 4-chloromorpholine serves as a critical intermediate in the industrial synthesis of N-polythiodimorpholines and benzothiazole sulfenamide accelerators [4]. Its role as an oxidizing and chlorinating agent in these processes enables the production of high-performance vulcanization curatives that govern crosslink density and final elastomer properties.

Application
Selection Property
Validation Focus
Electrophilic chlorination of electron-rich arenes
High relative reactivity context
Chlorination yield and regioselectivity review
Radiolabeling and bioconjugation
Reported substrate compatibility
Iodination efficiency and biomolecule integrity
Rh-catalyzed C–H amidation
Reported high-yielding amidation reagent
Yield and functional-group tolerance review
Sulfenamide accelerator synthesis
Industrial intermediate profile
Process consistency and crosslink density

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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